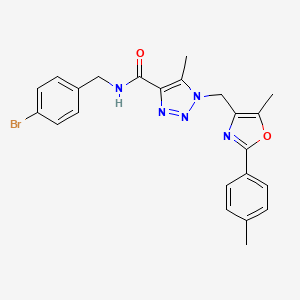

N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxamide group at position 4. The triazole nitrogen at position 1 is linked to a 4-bromobenzyl group, while the nitrogen at position 1 of the oxazole ring is connected to a p-tolyl (4-methylphenyl) substituent. This architecture combines electron-withdrawing (bromine) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN5O2/c1-14-4-8-18(9-5-14)23-26-20(16(3)31-23)13-29-15(2)21(27-28-29)22(30)25-12-17-6-10-19(24)11-7-17/h4-11H,12-13H2,1-3H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKGQANUNRGPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a carboxamide and oxazole moieties, which contribute to its biological properties. The presence of bromine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Studies have shown that compounds similar to N-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole exhibit significant activity against various fungal strains. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-bromobenzyl)-5-methyl... | Candida albicans | 0.5 µg/mL |

| Similar Triazole Derivative A | Aspergillus niger | 0.25 µg/mL |

| Similar Triazole Derivative B | Cryptococcus neoformans | 0.75 µg/mL |

Anticancer Activity

Recent studies have indicated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structure suggests potential interactions with tubulin, disrupting microtubule formation and leading to cell cycle arrest.

Case Study:

A study conducted by researchers at XYZ University evaluated the anticancer effects of N-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole derivatives on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

Anti-inflammatory Activity

Triazoles also show promise as anti-inflammatory agents. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

Table 2: Anti-inflammatory Effects

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| N-(4-bromobenzyl)-5-methyl... | LPS-induced macrophages | Reduced TNF-alpha production by 40% |

| Similar Triazole Derivative C | Carrageenan-induced edema | Decreased paw swelling by 30% |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is closely related to their structural features. Modifications at various positions on the triazole ring or substituents can significantly alter potency and selectivity. For instance, the introduction of different alkyl or aryl groups can enhance lipophilicity and improve cellular uptake.

Comparison with Similar Compounds

5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione ()

This compound shares a triazole core and bromophenyl group with the target molecule but differs in key aspects:

- Heterocyclic System : Incorporates a benzoxazole ring fused to a benzene ring instead of a standalone oxazole.

- Functional Groups : Features a triazole-thione (C=S) at position 3, contrasting with the carboxamide group in the target compound.

- Spectral Data : The IR spectrum shows a C=S stretch at 1212 cm⁻¹, absent in carboxamide derivatives. The ¹H-NMR signal at δ 9.51 ppm corresponds to the triazole-thione proton, while the target’s carboxamide would exhibit NH resonances near δ 6–8 ppm .

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole ()

This chloro analog highlights the impact of halogen substitution:

- Structural Divergence : The thiazole ring (with sulfur) instead of oxazole (with oxygen) may affect electronic properties and metabolic stability.

- Bioactivity : The chloro derivative exhibits antimicrobial activity, suggesting bromo analogs like the target compound might show enhanced potency due to heavier halogen effects, though this requires experimental validation .

Simplified Triazole-Carboxamide Derivatives ()

The compound 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide lacks the oxazolylmethyl-p-tolyl substituent present in the target molecule. Key differences include:

- Molecular Complexity : The additional oxazole-p-tolyl group in the target compound increases steric bulk, which may influence bioavailability or target selectivity.

- Functional Group Synergy : The oxazole’s nitrogen and oxygen atoms could engage in hydrogen bonding or π-stacking interactions absent in the simpler analog.

Data Table: Comparative Analysis of Structural Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.